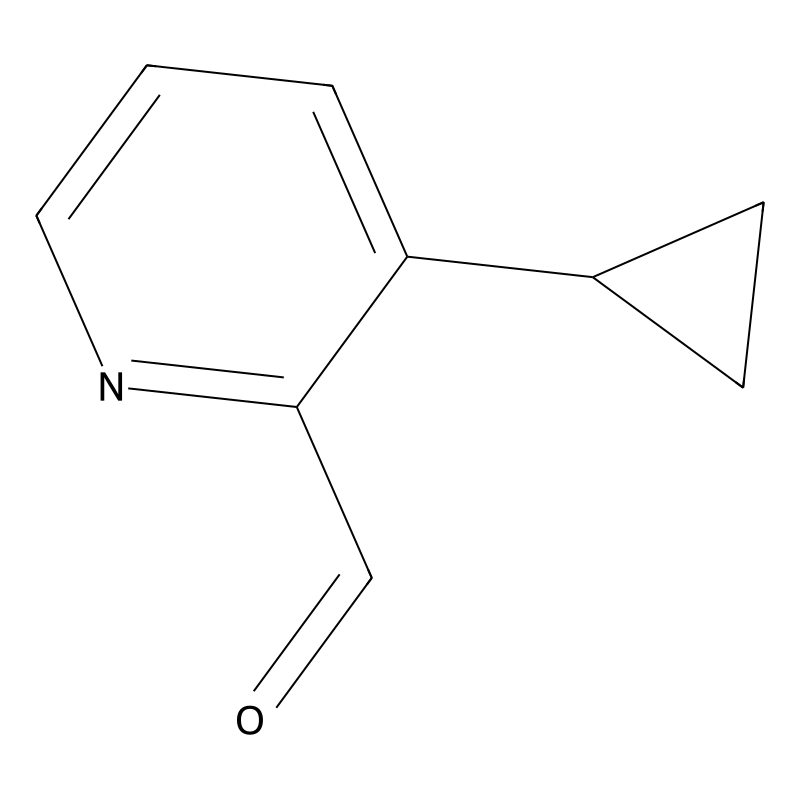

3-Cyclopropylpicolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Synthesis and Characterization:

3-Cyclopropylpicolinaldehyde is a heterocyclic organic compound, not readily available commercially. Research publications describe its synthesis through various methods, including formylation of 3-cyclopropylpyridine with N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl₃) or Vilsmeier-Haack reaction. [, ]

These studies also detail characterization techniques employed to confirm the structure and purity of the synthesized product, such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). [, ]

Potential Applications:

Research suggests that 3-cyclopropylpicolinaldehyde might hold potential for various applications, but these are primarily at the exploratory stage. Here are some examples:

- Medicinal Chemistry: The presence of the pyridine and aldehyde functional groups makes 3-cyclopropylpicolinaldehyde an interesting scaffold for the development of novel drug candidates. Studies have explored its potential for inhibiting enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. [, ] However, further research is needed to assess its efficacy and safety in vivo.

- Material Science: The molecule's unique structure could be of interest for the design of new materials with specific properties. For instance, research has investigated its potential use in the development of fluorescent probes. []

3-Cyclopropylpicolinaldehyde is an organic compound characterized by a cyclopropyl group attached to a picolinaldehyde structure. The picolinaldehyde moiety is derived from pyridine and features an aldehyde functional group, making it a versatile compound in organic synthesis and medicinal chemistry. Its chemical formula is and it exhibits unique structural properties due to the presence of the cyclopropyl ring, which influences its reactivity and biological activity.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as alcohols or amines attack the carbonyl carbon, leading to the formation of hemiacetals or imines.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Condensation Reactions: It can react with other carbonyl compounds or amines to form larger molecular structures through condensation reactions, often resulting in the release of water.

Research indicates that 3-Cyclopropylpicolinaldehyde exhibits various biological activities, making it a compound of interest in pharmacological studies. Its structural features allow it to interact with biological targets, potentially influencing:

- Antimicrobial Properties: Some derivatives of picolinaldehyde compounds have shown activity against bacterial strains.

- Anticancer Activity: Preliminary studies suggest that certain derivatives can inhibit cancer cell proliferation.

- Neuroprotective Effects: Compounds similar to 3-Cyclopropylpicolinaldehyde have been investigated for their potential neuroprotective properties, possibly aiding in conditions like Alzheimer's disease.

The synthesis of 3-Cyclopropylpicolinaldehyde typically involves several steps:

- Formation of Picolinaldehyde: Starting from pyridine derivatives, picolinaldehyde can be synthesized through formylation reactions using reagents such as formic acid or formaldehyde.

- Cyclopropanation: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds or by employing transition metal-catalyzed methods.

- Final Purification: The product may require purification through techniques like recrystallization or chromatography to isolate pure 3-Cyclopropylpicolinaldehyde.

3-Cyclopropylpicolinaldehyde has several applications across various fields:

- Pharmaceutical Industry: It serves as a precursor for synthesizing new drug candidates with potential therapeutic effects.

- Material Science: The compound may be utilized in developing advanced materials due to its unique structural properties.

- Chemical Research: It acts as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving 3-Cyclopropylpicolinaldehyde focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific protein targets.

- In Vitro Assays: To evaluate the biological effects and mechanisms of action on cellular models.

These studies help elucidate the potential therapeutic applications and safety profiles of the compound.

Several compounds share structural similarities with 3-Cyclopropylpicolinaldehyde, each possessing unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Picolinaldehyde | Aldehyde | Basic structure without cyclopropyl substitution |

| 2-Cyclopropylpyridine | Pyridine derivative | Exhibits different reactivity due to nitrogen atom |

| 3-Methylpyridine | Methylated pyridine | Similar aromatic properties but lacks aldehyde group |

| 4-Cyclopropylpyridine | Pyridine derivative | Different position of cyclopropyl affects activity |

Each of these compounds has distinct reactivity patterns and biological activities, highlighting the uniqueness of 3-Cyclopropylpicolinaldehyde within this class of chemicals. Its cyclopropyl moiety not only alters its chemical behavior but also enhances its potential applications in medicinal chemistry compared to its counterparts.